N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

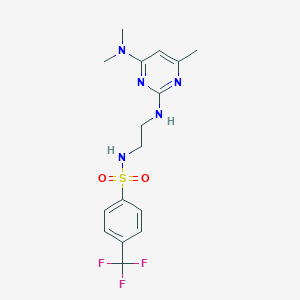

This compound belongs to a class of benzenesulfonamide derivatives featuring a pyrimidine core. The structure integrates a 4-(trifluoromethyl)benzenesulfonamide group linked via an ethylamino bridge to a 4-(dimethylamino)-6-methylpyrimidin-2-yl moiety. The trifluoromethyl group contributes to metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization .

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N5O2S/c1-11-10-14(24(2)3)23-15(22-11)20-8-9-21-27(25,26)13-6-4-12(5-7-13)16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFQYEMOYANACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common approach includes:

Preparation of 4-(dimethylamino)-6-methylpyrimidin-2-ylamine: : This intermediate is often synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with dimethylamine under basic conditions.

Coupling Reaction: : The pyrimidinylamine intermediate is then coupled with 2-bromoethylamine under nucleophilic substitution conditions to form N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)amine.

Sulfonamide Formation: : Finally, this intermediate undergoes a sulfonamide formation reaction with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound might follow similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, solvent choice, and reaction time, are often employed to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: : This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: : Reduction of the pyrimidinyl ring can lead to the formation of dihydropyrimidine derivatives.

Substitution: : The trifluoromethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: : Lewis acids like aluminum chloride (AlCl₃) facilitate electrophilic substitution.

Major Products

Oxidation Products: : N-oxides and other oxidized derivatives.

Reduction Products: : Dihydropyrimidine derivatives.

Substitution Products: : Compounds with substituted aromatic rings, depending on the electrophile used.

Scientific Research Applications

Chemistry

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is used as an intermediate in the synthesis of various complex organic molecules

Biology

In biological research, this compound serves as a probe to study enzyme activities and binding affinities. Its unique structure allows it to interact with specific proteins and enzymes, making it valuable for biochemical assays.

Medicine

Medicinal chemistry utilizes this compound in the development of new pharmaceuticals. Its structural features enable it to interact with biological targets, such as receptors and enzymes, potentially leading to the discovery of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in polymerization processes and the production of high-performance materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The dimethylamino and pyrimidinyl groups are known to engage in hydrogen bonding and electrostatic interactions with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Key Observations:

- Sulfonamide/Amide Modifications : The trifluoromethyl group (target compound) enhances lipophilicity compared to fluorine (CAS 923113-41-1) or methoxy (CAS 923216-86-8) substituents .

- Biological Activity : The acetamide derivative (4g, ) shows antibacterial properties, suggesting that the target compound’s sulfonamide group may confer distinct target selectivity .

Pharmacological Potential

- Kinase Inhibition: Pyrimidine-based sulfonamides are frequently designed as kinase inhibitors. The dimethylamino group in the target compound may optimize interactions with ATP-binding pockets, as seen in related kinase inhibitors .

- PROTAC Applications : highlights pyrimidine derivatives in proteolysis-targeting chimeras (PROTACs), suggesting the target compound could serve as a warhead for targeted protein degradation .

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 395.48 g/mol. It features a sulfonamide group, which is commonly associated with various biological activities, particularly in the inhibition of specific enzymes or receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₅O₄S |

| Molecular Weight | 395.48 g/mol |

| CAS Number | 1207023-90-2 |

| Common Name | This compound |

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in various cellular processes. Kinases are critical for signaling pathways that control cell growth, differentiation, and metabolism. The compound has shown promise in targeting pathways associated with cancer and other diseases.

- Inhibition of Kinases : The compound may act as a kinase inhibitor, similar to other sulfonamide derivatives that have been developed for therapeutic use against cancer.

- Selectivity : Its selectivity towards certain kinases may lead to reduced side effects compared to broader-spectrum inhibitors.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest efficacy in inhibiting tumor cell proliferation.

- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of related sulfonamide compounds. The results indicated that these compounds effectively inhibited the growth of cancer cell lines at micromolar concentrations, showcasing their potential as anticancer agents .

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cell signaling pathways. The study reported an IC50 value in the low nanomolar range for certain kinases, indicating strong inhibitory potential .

Synthesis and Production Methods

The synthesis of this compound typically involves several steps:

- Formation of Intermediates : Initial reactions involve creating key intermediates through alkylation and nucleophilic substitution.

- Final Coupling Reaction : The final product is synthesized via a coupling reaction between the prepared intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.